

# A Comparative Spectroscopic Guide to Substituted Benzofuran Acetonitriles

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## Compound of Interest

Compound Name: *1-Benzofuran-3-ylacetonitrile*

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For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of pharmacologically relevant scaffolds is paramount. This guide offers a comparative spectral analysis of substituted benzofuran acetonitriles, a class of compounds with significant potential in medicinal chemistry. By examining their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document provides a foundational resource for the identification, characterization, and further development of these promising molecules.

Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of an acetonitrile moiety at the 2-position of the benzofuran ring provides a versatile handle for further chemical modifications, making these compounds attractive starting points for the synthesis of diverse chemical libraries. This guide summarizes the key spectroscopic features of substituted benzofuran acetonitriles, offering insights into how different substituents on the benzofuran ring influence their spectral properties.

## Data Presentation: A Spectroscopic Overview

The following tables provide a comparative summary of the key spectral data for a series of hypothetical substituted 2-(benzofuran-2-yl)acetonitriles. The data for the unsubstituted compound serves as a baseline, with expected shifts and characteristics for various substituents (-CH<sub>3</sub>, -OCH<sub>3</sub>, -Cl, -NO<sub>2</sub>) provided for comparative purposes. These values are

compiled from typical spectroscopic data for benzofuran derivatives and represent expected trends.

Table 1: UV-Vis Absorption Data

Substituent (at C5)	$\lambda_{\text{max}}$ (nm)	Solvent
-H	~245, ~275, ~282	Acetonitrile
-CH <sub>3</sub>	Slight red shift	Acetonitrile
-OCH <sub>3</sub>	Red shift	Acetonitrile
-Cl	Slight red shift	Acetonitrile
-NO <sub>2</sub>	Significant red shift	Acetonitrile

Note: Benzofurans typically exhibit multiple absorption bands in their UV-Vis spectra. The values presented represent the approximate primary absorption maxima.

Table 2: Key Infrared (IR) Absorption Frequencies

Substituent (at C5)	$\nu(\text{C}\equiv\text{N})$ (cm <sup>-1</sup> )	$\nu(\text{C}=\text{C})_{\text{aromatic}}$ (cm <sup>-1</sup> )	$\nu(\text{C}-\text{O}-\text{C})$ (cm <sup>-1</sup> )
-H	~2250	~1600, ~1450	~1250
-CH <sub>3</sub>	~2250	~1605, ~1455	~1250
-OCH <sub>3</sub>	~2248	~1610, ~1460	~1255
-Cl	~2252	~1595, ~1445	~1245
-NO <sub>2</sub>	~2255	~1590, ~1440	~1240

Table 3: <sup>1</sup>H NMR Chemical Shifts ( $\delta$ , ppm) in CDCl<sub>3</sub>

Substituent (at C5)	-CH <sub>2</sub> CN	H-3	Aromatic Protons
-H	~3.8	~6.7	~7.2-7.6
-CH <sub>3</sub>	~3.8	~6.7	~7.1-7.5 (with -CH <sub>3</sub> singlet ~2.4)
-OCH <sub>3</sub>	~3.8	~6.6	~6.9-7.4 (with -OCH <sub>3</sub> singlet ~3.8)
-Cl	~3.8	~6.7	~7.2-7.6
-NO <sub>2</sub>	~3.9	~6.8	~7.5-8.2

Table 4: <sup>13</sup>C NMR Chemical Shifts ( $\delta$ , ppm) in CDCl<sub>3</sub>

Substituent (at C5)	-CH <sub>2</sub> CN	-C≡N	C-2	C-3	Aromatic Carbons
-H	~15	~117	~155	~102	~111-128, ~155
-CH <sub>3</sub>	~15	~117	~155	~102	~111-130, ~155 (with -CH <sub>3</sub> ~21)
-OCH <sub>3</sub>	~15	~117	~154	~102	~103-129, ~150, ~156 (with -OCH <sub>3</sub> ~56)
-Cl	~15	~117	~154	~103	~112-130, ~154
-NO <sub>2</sub>	~16	~116	~156	~104	~112-126, ~144, ~158

Table 5: Mass Spectrometry Data (m/z)

Compound	Molecular Formula	[M] <sup>+</sup>	[M+H] <sup>+</sup>	[M+Na] <sup>+</sup>
2-(Benzofuran-2-yl)acetonitrile	C <sub>10</sub> H <sub>7</sub> NO	157.05	158.06	180.04
2-(5-Methylbenzofuran-2-yl)acetonitrile	C <sub>11</sub> H <sub>9</sub> NO	171.07	172.08	194.06
2-(5-Methoxybenzofuran-2-yl)acetonitrile	C <sub>11</sub> H <sub>9</sub> NO <sub>2</sub>	187.06	188.07	210.05
2-(5-Chlorobenzofuran-2-yl)acetonitrile	C <sub>10</sub> H <sub>6</sub> ClNO	191.01	192.02	214.00
2-(5-Nitrobenzofuran-2-yl)acetonitrile	C <sub>10</sub> H <sub>6</sub> N <sub>2</sub> O <sub>3</sub>	202.04	203.04	225.03

Note: The m/z values are for the most abundant isotopes.

## Experimental Protocols

The following are generalized experimental protocols for the spectral analysis of substituted benzofuran acetonitriles.

## Synthesis of Substituted Benzofuran Acetonitriles

A common method for the synthesis of 2-substituted benzofurans involves the palladium-catalyzed reaction of a substituted 2-(2-formylphenoxy)acetonitrile with an aryl boronic acid.[\[4\]](#) [\[5\]](#)

- General Procedure: To a solution of the substituted 2-(2-formylphenoxy)acetonitrile (1.0 eq) and aryl boronic acid (1.2 eq) in a suitable solvent such as toluene, a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>, 5 mol%) and a ligand (e.g., SPhos, 10 mol%) are added. A base (e.g.,

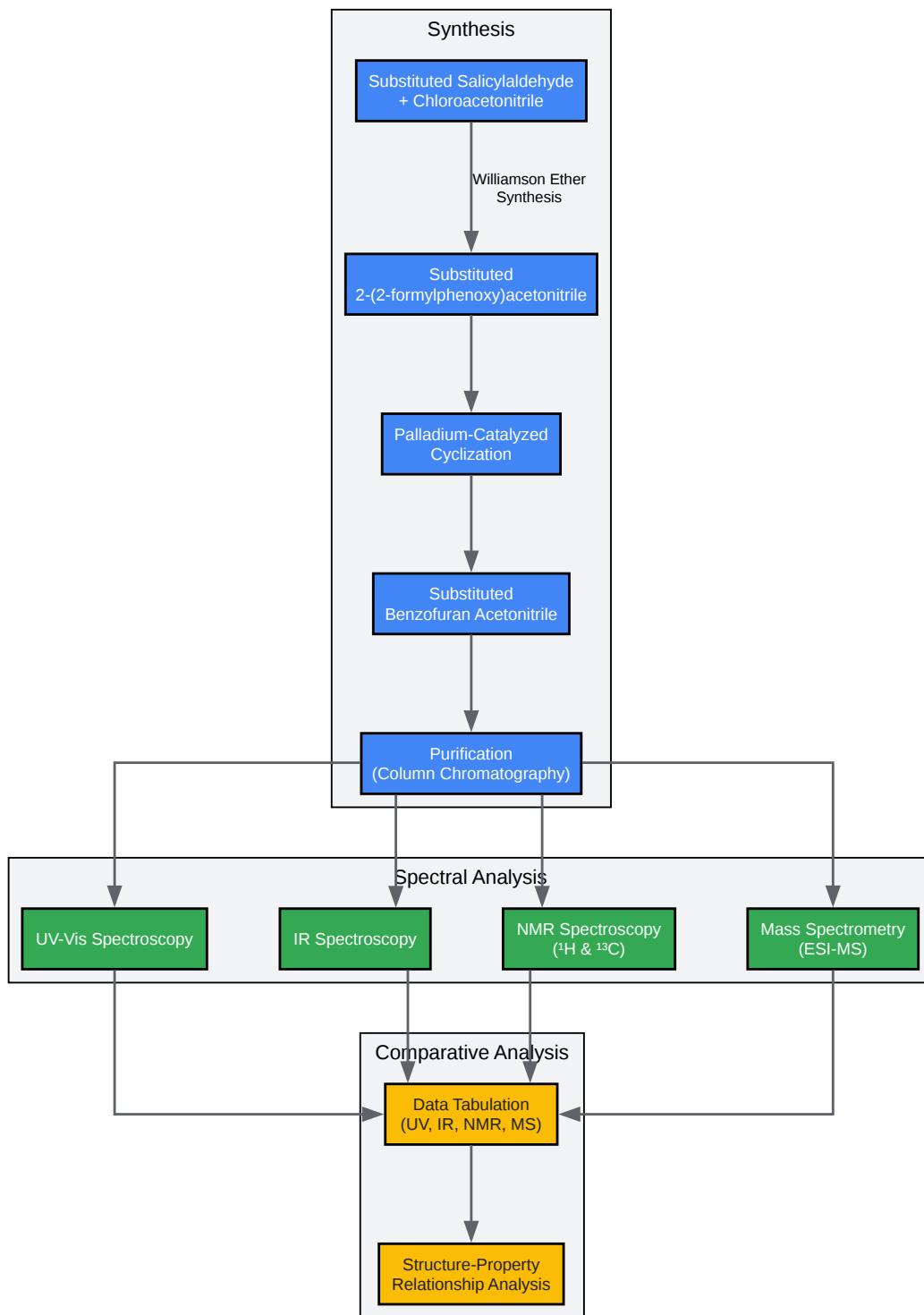
$\text{K}_2\text{CO}_3$ , 2.0 eq) is then added, and the mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

## Spectroscopic Analysis

- UV-Vis Spectroscopy: UV-Vis spectra are recorded on a double-beam spectrophotometer using quartz cuvettes with a path length of 1 cm. Solutions of the compounds are prepared in a suitable solvent (e.g., acetonitrile) at a concentration of approximately  $10^{-5}$  M. The spectra are typically scanned from 200 to 400 nm.[6][7]
- Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Solid samples can be analyzed as KBr pellets, or a thin film can be cast from a suitable solvent. Liquid samples can be analyzed as a neat film between NaCl or KBr plates. Spectra are typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), and tetramethylsilane (TMS) is used as an internal standard ( $\delta = 0.00$  ppm). Chemical shifts are reported in parts per million (ppm).[8][9]
- Mass Spectrometry (MS): Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) source.[10] Samples are dissolved in a suitable solvent (e.g., acetonitrile or methanol) and introduced into the ion source via direct infusion or through an HPLC system. Data is collected in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the compounds.

## Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and comparative spectral analysis of substituted benzofuran acetonitriles.

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Caption: General workflow for the synthesis and spectral analysis of substituted benzofuran acetonitriles.

This guide provides a foundational overview of the spectral characteristics of substituted benzofuran acetonitriles. The presented data and protocols are intended to aid researchers in the identification, characterization, and rational design of new derivatives with potential therapeutic applications. Further experimental work on a systematically substituted series of these compounds is encouraged to build a more comprehensive and detailed spectral library.

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